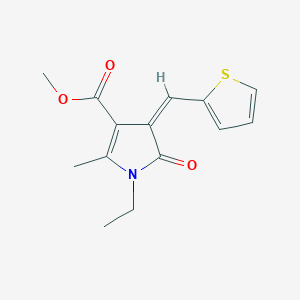
methyl 1-ethyl-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-ethyl-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate, also known as METC, is a chemical compound that has shown promising results in scientific research. This compound belongs to the pyrrole family and has been synthesized through various methods.
Mecanismo De Acción
The mechanism of action of methyl 1-ethyl-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate is not fully understood. However, studies have shown that methyl 1-ethyl-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate inhibits the growth of cancer cells by inducing apoptosis through the activation of caspases and the downregulation of anti-apoptotic proteins. methyl 1-ethyl-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate has also been shown to inhibit the growth of bacteria by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects:
methyl 1-ethyl-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate has been shown to have various biochemical and physiological effects. Studies have shown that methyl 1-ethyl-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate inhibits the proliferation of cancer cells, induces apoptosis in cancer cells, and inhibits the growth of bacteria. methyl 1-ethyl-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate has also been shown to have antioxidant and anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using methyl 1-ethyl-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate in lab experiments is its potential as an anticancer and antimicrobial agent. methyl 1-ethyl-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate has shown promising results in inhibiting the growth of cancer cells and bacteria. However, one limitation of using methyl 1-ethyl-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate in lab experiments is its potential toxicity. Further studies are needed to determine the toxicity of methyl 1-ethyl-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate and its potential side effects.
Direcciones Futuras
There are several future directions for methyl 1-ethyl-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate research. One direction is to further investigate the mechanism of action of methyl 1-ethyl-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate. Another direction is to determine the toxicity of methyl 1-ethyl-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate and its potential side effects. Additionally, further studies are needed to determine the efficacy of methyl 1-ethyl-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate in vivo and its potential as a therapeutic agent for cancer and bacterial infections.
Métodos De Síntesis
Methyl 1-ethyl-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate has been synthesized through various methods, including a one-pot reaction, a multistep synthesis, and a microwave-assisted synthesis. The one-pot reaction involves the reaction of 2-thiophenecarboxaldehyde, ethyl acetoacetate, and ammonium acetate in acetic acid. The multistep synthesis involves the reaction of 2-thiophenecarboxaldehyde with malonic acid in the presence of piperidine, followed by the reaction of the resulting product with ethyl chloroformate and ammonia. The microwave-assisted synthesis involves the reaction of 2-thiophenecarboxaldehyde, ethyl acetoacetate, and ammonium acetate in ethanol under microwave irradiation.
Aplicaciones Científicas De Investigación
Methyl 1-ethyl-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate has shown potential in scientific research as an anticancer, antitumor, and antimicrobial agent. Studies have shown that methyl 1-ethyl-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate inhibits the growth of cancer cells and induces apoptosis in cancer cells. methyl 1-ethyl-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate has also been shown to have antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Propiedades
Nombre del producto |
methyl 1-ethyl-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate |
|---|---|
Fórmula molecular |
C14H15NO3S |
Peso molecular |
277.34 g/mol |
Nombre IUPAC |
methyl (4Z)-1-ethyl-2-methyl-5-oxo-4-(thiophen-2-ylmethylidene)pyrrole-3-carboxylate |
InChI |
InChI=1S/C14H15NO3S/c1-4-15-9(2)12(14(17)18-3)11(13(15)16)8-10-6-5-7-19-10/h5-8H,4H2,1-3H3/b11-8- |
Clave InChI |
LALGOQYPXGQUGX-FLIBITNWSA-N |
SMILES isomérico |
CCN1C(=C(/C(=C/C2=CC=CS2)/C1=O)C(=O)OC)C |
SMILES |
CCN1C(=C(C(=CC2=CC=CS2)C1=O)C(=O)OC)C |
SMILES canónico |
CCN1C(=C(C(=CC2=CC=CS2)C1=O)C(=O)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![methyl (4Z)-4-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-(2-methoxyethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B298914.png)
![methyl (4Z)-4-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-1-(3-methylphenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B298915.png)
![ethyl (4Z)-1-(4-chlorophenyl)-4-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B298919.png)
![methyl 1-cyclohexyl-4-{[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B298921.png)
![1,3-dimethyl-5-{[1-(naphthalen-2-ylmethyl)-1H-indol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B298923.png)
![ethyl {3-[(1,3-dimethyl-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-1H-indol-1-yl}acetate](/img/structure/B298924.png)
![5-[3-chloro-5-methoxy-4-(naphthalen-2-ylmethoxy)benzylidene]-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B298927.png)
![5-[(1-benzyl-2-methyl-1H-indol-3-yl)methylene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B298929.png)
![5-[(4-Ethoxynaphthalen-1-yl)methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B298930.png)
![ethyl 2-{3-[(1,3-dimethyl-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B298931.png)
![5-{[2,5-dimethyl-1-(naphthalen-2-yl)-1H-pyrrol-3-yl]methylidene}-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B298933.png)